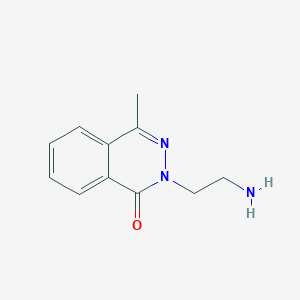

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one

Vue d'ensemble

Description

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one is a heterocyclic compound that features a phthalazine core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one typically involves the reaction of 4-methylphthalazin-1(2H)-one with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Key Steps:

-

Alkylation of 4-methylphthalazin-1(2H)-one :

Reaction with 1,2-dibromoethane in dry acetone under reflux with potassium carbonate (5 equivalents) yields the bromoethyl intermediate. This step is analogous to methods used for related bromoethylphthalazinones, achieving 45–75% yields . -

Gabriel Synthesis for Amino Group Introduction :

The bromoethyl intermediate reacts with potassium phthalimide to form an isoindole-1,3-dione derivative. Subsequent hydrazinolysis and acidification with HCl liberates the primary amine, producing 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one .

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | 1,2-dibromoethane, K₂CO₃, acetone, reflux | 45–75% | |

| Gabriel Synthesis | K phthalimide, DMF, 60°C; hydrazine, HCl | 60–80% |

Chemical Reactions of the Aminoethyl Side Chain

The primary amine group facilitates nucleophilic and coordination chemistry.

Dithiocarbamate Formation

Reaction with carbon disulfide (CS₂) and benzyl/propargyl bromides in DMF at 0–25°C forms dithiocarbamate hybrids. This one-pot reaction uses H₃PO₄ as a catalyst .

Example Reaction :

textThis compound + CS₂ + benzyl bromide → Dithiocarbamate hybrid

Representative Yields

| Hybrid Compound | R Group | Yield (%) |

|---|---|---|

| 6e | H | 85 |

| 9a | 4-Me-C₆H₄ | 78 |

Metal Coordination Complexes

The aminoethyl group acts as a ligand for metal ions. For example, Cu(II) complexes form via coordination of the lone electron pair on the nitrogen atom, as observed in analogous 4-aminophthalazinones .

Stoichiometry :

\text{ Cu L n 2 }}

(L = phthalazinone derivative; n = 1–2)

Derivatization via Alkylation and Acylation

The amine undergoes further functionalization:

-

Alkylation : Reacting with alkyl halides in DMF/K₂CO₃ introduces secondary or tertiary amines.

-

Acylation : Treatment with acyl chlorides forms amides, enhancing structural diversity .

Conditions :

| Reaction Type | Reagents | Solvent | Temperature |

|---|---|---|---|

| Alkylation | R-X, K₂CO₃ | DMF | 60°C |

| Acylation | R-COCl, Et₃N | CH₂Cl₂ | 0°C → RT |

Physicochemical and Pharmacological Profiling

While beyond direct reaction chemistry, derived hybrids exhibit notable bioactivity:

Cytotoxicity Data (IC₅₀, μM)

| Compound | A-2780 (Ovarian) | NCI-H460 (Lung) | MCF-7 (Breast) |

|---|---|---|---|

| 6e | 5.53 ± 0.09 | >100 | 20 ± 1 |

| 9g | 6.75 ± 0.12 | 34 ± 1 | 29 ± 2 |

Key Properties :

Applications De Recherche Scientifique

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-aminoethylphthalazine: Similar structure but lacks the methyl group at the 4-position.

4-methylphthalazin-1(2H)-one: Similar core structure but lacks the aminoethyl group.

Uniqueness

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable molecule for various applications.

Activité Biologique

2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one, a phthalazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Phthalazinones are recognized for their potential as therapeutic agents in various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from recent research to provide a comprehensive overview.

Pharmacological Properties

Phthalazinone derivatives, including this compound, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Phthalazinone compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications at the N2 and C4 positions of the phthalazinone core can enhance anticancer efficacy. Compounds displaying dithiocarbamate moieties at these positions have demonstrated selective activity against human cancer cell lines such as A2780 and MCF-7, with IC50 values ranging from 10 to 20 µM .

- Antimicrobial Activity : The compound's antimicrobial potential has been evaluated against several bacterial strains. Research shows that phthalazinones can inhibit the growth of pathogens, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against sensitive strains like Bacillus cereus .

- Other Biological Activities : Beyond anticancer and antimicrobial properties, phthalazinones have been implicated in anti-inflammatory, antihypertensive, and antidepressant activities. They may act as phosphodiesterase inhibitors and antagonists of specific receptors involved in pain and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

- Substituent Effects : The presence of different substituents at the C4 position can significantly alter the compound's potency. For example, halogen substitutions generally enhance activity, while electron-donating groups may reduce it .

- Hybridization Strategy : Molecular hybridization techniques have been employed to create new derivatives with improved pharmacological profiles. By combining pharmacophores from various bioactive molecules, researchers have developed compounds with enhanced selectivity and reduced side effects .

Research Findings and Case Studies

Several studies highlight the promising biological profile of this compound:

- Antiproliferative Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, suggesting potential for further development as anticancer agents .

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of phthalazinone derivatives found that specific substitutions led to enhanced activity against Gram-positive bacteria while maintaining moderate efficacy against Gram-negative strains .

- Inhibition Studies : Investigations into the interaction of these compounds with cytochrome P450 isoenzymes revealed that some derivatives could inhibit key enzymes involved in drug metabolism, indicating a potential for drug-drug interactions that warrant further exploration .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Cell Line/Organism | IC50/MIC Values | Comments |

|---|---|---|---|

| Anticancer | A2780 | 10–20 µM | Selective efficacy noted in modified compounds |

| Anticancer | MCF-7 | 10–20 µM | Significant antiproliferative effects observed |

| Antimicrobial | Bacillus cereus | 0.23 mg/mL | High sensitivity; effective against other strains |

| Antimicrobial | E. coli | Varies | Moderate resistance noted |

| CYP450 Interaction | CYP1A2, CYP3A4 | Inhibitory | Potential for drug interactions |

Propriétés

IUPAC Name |

2-(2-aminoethyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(15)14(13-8)7-6-12/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCZUIBKPMIARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.